The study focused on the flow synthesis of 2-methylpyridines via α-methylation.
The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines.
Early Discovery Research
“5-Ethynyl-2-methylpyridine” is provided to early discovery researchers as part of a collection of unique chemicals.
Flavors and Fragrances
“5-Ethynyl-2-methylpyridine” might be used in the flavors and fragrances industry
5-Ethynyl-2-methylpyridine is an organic compound with the molecular formula and a molecular weight of approximately 133.15 g/mol. It features a pyridine ring substituted with an ethynyl group at the 5-position and a methyl group at the 2-position. The compound appears as a yellow to colorless liquid and is characterized by its aromatic properties, which contribute to its reactivity in various chemical processes.
Several synthesis methods for 5-Ethynyl-2-methylpyridine have been explored:
5-Ethynyl-2-methylpyridine has applications in various fields:
Interaction studies involving 5-Ethynyl-2-methylpyridine have primarily focused on its reactivity with thiols and other nucleophiles. These studies indicate that it can form stable adducts through homolytic addition mechanisms, which could have implications for its use in organic synthesis and material science .
5-Ethynyl-2-methylpyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylpyridine | Lacks ethynyl group; simpler structure. | |
| 5-Ethyl-2-methylpyridine | Contains an ethyl group instead of ethynyl. | |
| 3-Methyl-4-pyridinamine | Contains amine functionality; different reactivity profile. | |
| 3-Ethynylpyridine | Similar ethynyl group but different position on the ring. |
The unique feature of 5-Ethynyl-2-methylpyridine lies in its specific substitution pattern, which influences its reactivity and potential applications compared to these similar compounds.